molecular formula C26H26N2 B14213357 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- CAS No. 827015-04-3

1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-

Cat. No.: B14213357
CAS No.: 827015-04-3
M. Wt: 366.5 g/mol
InChI Key: SGXBFYFHYKTRKL-UHFFFAOYSA-N
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Description

1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a phenyl group at the 2-position and a 4-phenyl-1-piperidinylmethyl group at the 3-position of the indole ring, making it a unique and versatile molecule in various scientific fields.

Chemical Reactions Analysis

1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, including serotonin receptors, which play a role in mood regulation and other neurological functions. The phenyl and piperidinylmethyl groups contribute to the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .

Comparison with Similar Compounds

1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

827015-04-3

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

2-phenyl-3-[(4-phenylpiperidin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C26H26N2/c1-3-9-20(10-4-1)21-15-17-28(18-16-21)19-24-23-13-7-8-14-25(23)27-26(24)22-11-5-2-6-12-22/h1-14,21,27H,15-19H2

InChI Key

SGXBFYFHYKTRKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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